In-Depth Technical Guide to Boc-NH-PEG23-CH2CH2N3: A Heterobifunctional Linker for Advanced Drug Development
In-Depth Technical Guide to Boc-NH-PEG23-CH2CH2N3: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG23-CH2CH2N3 is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) based heterobifunctional linker essential in the fields of bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This advanced chemical tool features two distinct functional ends: a tert-butyloxycarbonyl (Boc) protected amine and a terminal azide (B81097) group, separated by a 23-unit PEG spacer. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal functional groups allow for sequential and specific chemical modifications.[2]
The Boc-protected amine provides a stable, yet easily removable, protecting group that allows for the selective reaction of the azide terminus. Following the desired conjugation at the azide end, the Boc group can be deprotected under mild acidic conditions to reveal a primary amine, which can then be used for further conjugation, typically through amide bond formation.[3] The azide group is a versatile functional handle for "click chemistry," a set of biocompatible and highly efficient reactions. Specifically, it can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the stable ligation of molecules with corresponding alkyne or strained alkyne functionalities.[1][4]
This guide provides a comprehensive overview of the technical data, applications, and experimental protocols associated with Boc-NH-PEG23-CH2CH2N3, serving as a critical resource for researchers in the development of novel therapeutics.
Core Technical Data
A summary of the key quantitative and qualitative data for Boc-NH-PEG23-CH2CH2N3 is presented below. This information has been compiled from various chemical suppliers and technical data sheets.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₃H₁₀₆N₄O₂₅ | [5] |
| Molecular Weight | 1199.37 g/mol | [2][5] |
| Appearance | Viscous Liquid | [5] |
| Purity | Typically ≥95% | [6] |
| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media. | [6] |
| Storage Conditions | Store at -20°C for long-term storage, protect from light. | [] |
Key Applications and Experimental Workflows
The unique heterobifunctional nature of Boc-NH-PEG23-CH2CH2N3 makes it a valuable tool in several advanced biochemical applications.
PROTAC Synthesis
PROTACs are innovative therapeutic modalities that co-opt the body's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease.[1][5] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
Boc-NH-PEG23-CH2CH2N3 is an ideal linker for PROTAC synthesis. The extended PEG chain provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
The general workflow for synthesizing a PROTAC using Boc-NH-PEG23-CH2CH2N3 is as follows:
Bioconjugation via Click Chemistry
The terminal azide of Boc-NH-PEG23-CH2CH2N3 allows for its use in two highly efficient and bioorthogonal "click" reactions:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the azide group of the linker with a terminal alkyne on a target molecule, forming a stable triazole ring.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a potentially cytotoxic metal catalyst, making it ideal for applications in living systems.[1]
The PROTAC Mechanism of Action
The ultimate function of a PROTAC synthesized with Boc-NH-PEG23-CH2CH2N3 is to induce the degradation of a target protein. The following diagram illustrates this biological pathway.
Experimental Protocols
The following are generalized protocols for the use of Boc-NH-PEG23-CH2CH2N3 in PROTAC synthesis. Note: These protocols are starting points and may require optimization for specific substrates and reaction scales.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of Boc-NH-PEG23-CH2CH2N3 to an alkyne-functionalized molecule (Component A-Alkyne).
Reagents and Materials:
-
Boc-NH-PEG23-CH2CH2N3 (1.0 equivalent)
-
Component A-Alkyne (1.0-1.2 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.2 equivalents)
-
Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a reaction vessel, dissolve Boc-NH-PEG23-CH2CH2N3 and Component A-Alkyne in the chosen solvent system under an inert atmosphere.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the reaction mixture, first add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The solution may change color, indicating the formation of the active Cu(I) species.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by an appropriate analytical technique, such as LC-MS or TLC.
-
Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate (B1210297) and washed with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the Boc-protected conjugate.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to reveal the primary amine.
Reagents and Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the Boc-protected conjugate in DCM under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt is often used directly in the next step without further purification.
Protocol 3: Amide Coupling
This protocol describes the final step in PROTAC synthesis: the coupling of the deprotected amine with a carboxylic acid-functionalized E3 ligase ligand (Component B-COOH).
Reagents and Materials:
-
Amine-terminated intermediate from Protocol 2 (1.0 equivalent)
-
Component B-COOH (1.1 equivalents)
-
Peptide coupling reagent, e.g., HATU (1.2 equivalents)
-
Organic base, e.g., DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve Component B-COOH in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagent (HATU) and the base (DIPEA) to the solution and stir for approximately 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-terminated intermediate to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
Conclusion
Boc-NH-PEG23-CH2CH2N3 is a sophisticated and versatile chemical tool that is integral to the development of advanced therapeutics, particularly PROTACs. Its well-defined structure, featuring a long, hydrophilic PEG spacer and orthogonal Boc-amine and azide functionalities, provides researchers with precise control over the synthesis of complex biomolecular constructs. The ability to engage in highly efficient click chemistry reactions, coupled with standard peptide coupling techniques, makes this linker a cornerstone in the modular assembly of potent and selective protein degraders. This guide provides the foundational technical information and experimental frameworks to empower researchers in leveraging the full potential of Boc-NH-PEG23-CH2CH2N3 in their drug discovery and development endeavors.
